molecular formula C19H18ClN3O2S B2559148 N-(2-chlorobenzyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 941956-65-6

N-(2-chlorobenzyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2559148
CAS No.: 941956-65-6
M. Wt: 387.88
InChI Key: OFFCTDOKQSNFEY-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H18ClN3O2S and its molecular weight is 387.88. The purity is usually 95%.
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Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Chloroacetamide herbicides such as acetochlor, alachlor, butachlor, and metolachlor have been extensively studied for their metabolic pathways in human and rat liver microsomes. These compounds, including 2-chloro-N-(2-ethyl-6-methyl-phenyl)-acetamide and its derivatives, undergo complex metabolic activation pathways leading to DNA-reactive products. This research provides insight into the potential toxicological and environmental implications of chloroacetamide use in agriculture (Coleman et al., 2000).

Synthesis and Anticonvulsant Activity

Studies have explored the anticonvulsant activities of various acetamide derivatives, including omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives. These compounds have shown promising results against seizures induced by maximal electroshock (MES), highlighting their potential in developing new anticonvulsant medications (Aktürk et al., 2002).

Antibacterial Agents

The synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and similar derivatives has been reported, with significant antibacterial activity. These studies demonstrate the potential of acetamide derivatives in developing new antibacterial agents, offering a path toward tackling antibiotic resistance (Ramalingam et al., 2019).

Inhibition of Fatty Acid Synthesis

Research on chloroacetamides like alachlor and metazachlor has shown their ability to inhibit fatty acid synthesis in green algae, indicating a mechanism of action for their herbicidal activity. This highlights the broader implications of acetamide derivatives in both agricultural and environmental contexts (Weisshaar & Böger, 1989).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-25-15-8-6-13(7-9-15)17-11-22-19(23-17)26-12-18(24)21-10-14-4-2-3-5-16(14)20/h2-9,11H,10,12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFCTDOKQSNFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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